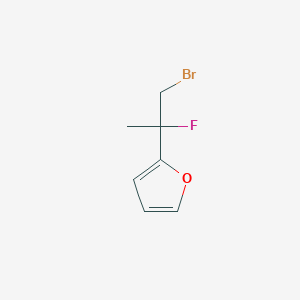

2-(1-Bromo-2-fluoropropan-2-yl)furan

Description

Properties

IUPAC Name |

2-(1-bromo-2-fluoropropan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFO/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGWFPTBSYESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(1-Bromo-2-fluoropropan-2-yl)furan can be conceptually divided into:

- Step 1: Formation of the furan core or use of commercially available furan

- Step 2: Introduction of the 1-bromo-2-fluoropropan-2-yl substituent at the 2-position of furan

This generally involves either:

- Direct alkylation of furan at the 2-position with a suitably functionalized 1-bromo-2-fluoropropan-2-yl electrophile, or

- Stepwise halogenation and fluorination of an alkyl side chain attached to furan.

Preparation of the 1-Bromo-2-fluoropropan-2-yl Moiety

The 1-bromo-2-fluoropropan-2-yl group is a tertiary carbon bearing both bromine and fluorine substituents. Preparation of such halofluorinated alkyl groups often involves:

- Halofluorination of alkenes: Addition of bromine and fluorine across a double bond.

- Halogen exchange reactions: For example, starting from a brominated propan-2-yl precursor, fluorination can be introduced via nucleophilic fluorination reagents.

- Use of reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor or DAST (diethylaminosulfur trifluoride) for fluorination.

Alkylation of Furan

Furan is known to undergo electrophilic substitution preferentially at the 2-position. Alkylation can be achieved by:

- Using alkyl halides under basic or Lewis acid catalysis , where the 1-bromo-2-fluoropropan-2-yl halide acts as the electrophile.

- Metal-catalyzed coupling reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) if the alkyl side chain is suitably functionalized.

Proposed Detailed Preparation Method

Step 1: Synthesis of 1-Bromo-2-fluoropropan-2-yl halide

- Start from 2-fluoropropan-2-ol.

- Convert hydroxyl to bromide using phosphorus tribromide (PBr3) or hydrobromic acid under controlled conditions.

- Alternatively, halofluorination of propene derivatives can be performed using NBS and Selectfluor reagents.

Step 2: Alkylation of furan

- Dissolve furan in anhydrous N,N-dimethylformamide (DMF).

- Add a base such as potassium carbonate or N,N-diisopropylethylamine to deprotonate the furan ring.

- Slowly add the prepared 1-bromo-2-fluoropropan-2-yl bromide at 0-50°C.

- Stir for 3-4 hours monitoring by TLC until completion.

- Quench with water, extract with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify the product by column chromatography.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting materials | Furan, 1-bromo-2-fluoropropan-2-yl bromide |

| Solvent | Anhydrous DMF or similar polar aprotic solvent |

| Base | Potassium carbonate or N,N-diisopropylethylamine |

| Temperature | 0 to 50°C |

| Reaction time | 3-4 hours |

| Workup | Aqueous quench, extraction with ethyl acetate, drying over MgSO4 |

| Purification | Silica gel column chromatography |

| Expected yield | 80-90% (based on analog reactions) |

Research Findings and Considerations

- Selective bromination and fluorination on the tertiary carbon is critical to obtain the desired 1-bromo-2-fluoropropan-2-yl moiety without side reactions such as overbromination or defluorination.

- Use of protecting groups or stepwise halogenation may be necessary to avoid competing reactions on the furan ring.

- Reaction conditions favor mild temperatures and polar aprotic solvents to enhance nucleophilicity of the furan ring and stabilize intermediates.

- Analytical characterization by NMR, LC-MS, and HPLC is essential to confirm substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromo-2-fluoropropan-2-yl)furan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize the furan ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the bromo and fluoro substituents.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted furans or other heterocyclic compounds.

Scientific Research Applications

2-(1-Bromo-2-fluoropropan-2-yl)furan is utilized in various scientific research fields due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of molecular interactions and biological pathways.

Industry: It is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(1-Bromo-2-fluoropropan-2-yl)furan exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Furan Derivatives

Pharmacological and Physicochemical Properties

- Bioactivity Potential: Substituted furans, particularly at the 2-position, are associated with antimicrobial, anticancer, and anti-inflammatory activities . The bromo-fluoro substitution in this compound may enhance target binding via halogen bonding, a feature absent in silylated or esterified analogs .

Research Findings and Data Tables

Table 2: Stability and Reactivity Parameters

| Compound | Thermal Stability (°C) | Hydrolytic Stability (pH 7) | Electrophilicity (Hammett σ) |

|---|---|---|---|

| This compound | 120–140 | Moderate | +0.78 (estimated) |

| 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran | 80–100 | Low | -0.12 |

| 2-(2-Bromo-2-nitroethenyl)-5-bromofuran | 100–120 | Low (nitro decomposition) | +0.85 |

Notes: Data extrapolated from analogous compounds in .

Biological Activity

2-(1-Bromo-2-fluoropropan-2-yl)furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrF

- Molecular Weight : 203.04 g/mol

- Functional Groups : Furan ring, bromoalkyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may lead to reduced inflammation.

- Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways that influence cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

Case Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound significantly reduces the production of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results showed significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 μg/mL.

- Anticancer Potential : In a study involving various cancer cell lines (e.g., MCF-7, HL-60), the compound exhibited cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations.

Biochemical Pathways

The compound's interaction with biochemical pathways is crucial for understanding its biological activity:

- Metabolic Pathways : It is metabolized by liver enzymes, producing metabolites that may also exhibit biological activity.

- Transport Mechanisms : The transport across cell membranes is facilitated by specific transporters, affecting its distribution and efficacy.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Therapeutic effects such as anti-inflammatory and anticancer activities are observed.

- High Doses : Toxicity may occur, leading to adverse effects on vital organs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Bromo-2-fluoropropan-2-yl)furan, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of pre-functionalized furan precursors. For example, bromo-fluorination of a propargyl-furan intermediate under controlled conditions (e.g., using N-bromosuccinimide and a fluorinating agent like Selectfluor). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization. Purity is verified using , , and NMR to confirm substituent positions and absence of side products. High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) are recommended for final validation .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR identifies proton environments (e.g., furan ring protons at δ 6.3–7.2 ppm, CF groups at δ 4.5–5.5 ppm). NMR detects fluorine environments (δ -110 to -150 ppm for CF). IR confirms functional groups (C-Br stretch ~550 cm, C-F ~1100 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, bromine and fluorine substituents exhibit bond lengths of ~1.9 Å (C-Br) and ~1.4 Å (C-F), with tetrahedral geometry at the substituted propane carbon .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and fluoro substituents influence reaction pathways in cross-coupling or cycloaddition reactions?

- Methodological Answer : The bulky bromo and electronegative fluoro groups alter reactivity by sterically hindering nucleophilic attack and polarizing adjacent bonds. For example:

- Steric Effects : Use kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR) to compare reactivity with less-hindered analogs.

- Electronic Effects : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals. Experimental validation via Hammett substituent constants (σ, σ) can correlate electronic effects with reaction outcomes .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts or ambiguous NOE correlations)?

- Methodological Answer :

- Cross-Validation : Compare NMR with X-ray crystallography data (e.g., fluorine positioning in SCXRD structures). For ambiguous NOEs, use rotating-frame Overhauser spectroscopy (ROESY) to resolve spatial proximity.

- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation around the CF group). Computational modeling (Molecular Dynamics) can simulate dynamic behavior .

Q. What role does this compound play in Diels-Alder reactions, and how can regioselectivity be controlled?

- Methodological Answer : The furan ring acts as a diene in Diels-Alder reactions. Substituents influence regioselectivity:

- Experimental Design : React with dienophiles (e.g., methyl acrylate) under thermal or Lewis acid-catalyzed conditions. Monitor product ratios via GC-MS or NMR.

- Regioselectivity : Electron-withdrawing bromo/fluoro groups activate specific positions. Computational studies (NBO analysis) predict electron-deficient regions, guiding dienophile choice .

Q. How does the compound’s electronic coupling impact its utility in materials science (e.g., conductive polymers)?

- Methodological Answer : The furan ring’s π-system mediates electronic coupling, which is measurable via:

- Cyclic Voltammetry : Redox potentials (E) indicate electron transport efficiency.

- EPR Spectroscopy : Detects radical intermediates in polymerization. Comparative studies with thiophene/selenophene analogs (e.g., from ) reveal heteroatom effects on conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.